1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
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Overview
Description
1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridyl group, a sulfonyl group, and an azolidine-2,5-dione moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridyl Intermediate: The synthesis begins with the preparation of the 4-methyl-2-pyridylamine intermediate. This can be achieved through the reaction of 4-methylpyridine with an appropriate amine source under controlled conditions.
Sulfonylation: The pyridyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, resulting in the formation of the sulfonylated pyridyl compound.
Azolidine-2,5-dione Formation: The final step involves the cyclization of the sulfonylated pyridyl compound with a suitable dione precursor to form the azolidine-2,5-dione ring system.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The presence of the sulfonyl and pyridyl groups allows for nucleophilic substitution reactions, where nucleophiles can replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to active sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Sulfonylated Aromatics: Compounds with sulfonyl groups exhibit similar reactivity and are used in various chemical and industrial applications.
Azolidine Derivatives:
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11-8-9-17-14(10-11)18-24(22,23)13-4-2-12(3-5-13)19-15(20)6-7-16(19)21/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDVESIUEUWJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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